molecular formula C10H7BrClNO B8728789 5-Bromo-2-chloro-6-methoxyquinoline

5-Bromo-2-chloro-6-methoxyquinoline

Cat. No. B8728789
M. Wt: 272.52 g/mol
InChI Key: ZYURLHXGBCKVLU-UHFFFAOYSA-N
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Patent
US07186840B2

Procedure details

A solution of 2-chloro-6-methoxyquinoline (4.4 g, 22 mmol) in CH2Cl2 (60 mL) was treated by slow addition of Br2 (3.5 mL, 11 g, 68 mmol). After 14 hours, the mixture was partitioned between NaCl and CH2Cl2. The aqueous layer was extracted with CH2Cl2. The organic layer was worked-up. HPLC (1:10 EtOAc/hexane) gave 6.1 g (99%) of 5-bromo-2-chloro-6-methoxyquinoline as a light yellow solid, (M+) 273(100).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[N:3]=1.[Br:14]Br>C(Cl)Cl>[Br:14][C:8]1[C:7]([O:12][CH3:13])=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([Cl:1])=[N:3]2

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)OC
Name
Quantity
3.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between NaCl and CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC=C1OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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